molecular formula C30H48O6 B1148664 (1R,2R,4aS,6aS,6aS,6bR,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid CAS No. 113558-03-5

(1R,2R,4aS,6aS,6aS,6bR,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Cat. No. B1148664
CAS RN: 113558-03-5
M. Wt: 505
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,4aS,6aS,6aS,6bR,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a useful research compound. Its molecular formula is C30H48O6 and its molecular weight is 505. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

A study explored the semisynthesis of derivatives of a complex triterpenoid compound similar to the one , focusing on its potential anticancer properties. Ursolic acid derivatives, structurally related to the compound, were synthesized and tested for antiproliferative effects in pancreatic cancer cells. The study found that these derivatives could inhibit cancer cell growth, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines, including pancreatic, breast, prostate, hepatocellular, and lung cancers. This suggests potential applications in cancer therapy (Leal, Wang, Salvador, & Jing, 2012).

Crystal Structure and Pharmaceutical Potential

Another research focused on the crystal structure of a non-racemic triterpenoid diketo acid, closely related to the specified compound. The study highlighted the importance of understanding the structural properties of such compounds for pharmaceutical applications, particularly in designing drugs with improved efficacy and reduced side effects (Thompson, Lalancette, & Kikolski, 2006).

Anti-inflammatory Effects

A study on EsB, a natural compound structurally similar to the requested compound, isolated from Phytolacca acinosa Roxb, demonstrated significant anti-inflammatory activities. It was found to inhibit nitric oxide production and suppress gene and protein expression of pro-inflammatory cytokines. This indicates potential uses in treating inflammation-related diseases (Abekura et al., 2019).

Plant Saponin Applications

Research on plant saponins, which include compounds structurally similar to the one , has shown a wide range of biological properties. They are used in phytotherapy, cosmetic industry, and have been the starting point for semi-synthesis of steroidal drugs. Their pharmacological properties and roles in traditional medicine have been a focus of scientific inquiry (Bhujbal et al., 2010).

properties

IUPAC Name

(1R,2R,4aS,6aS,6aS,6bR,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-23,31-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18?,19+,20?,21-,22?,23?,26-,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULLSLYDWNGNKZ-OYHHKQTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(C(C5(C)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C(C(C(C5(C)C)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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